Thermal Tolerance After Heating at 95°C for 30 Minutes Across a Broad Acidic-to-Neutral pH Range
BbrPI activity was fully retained after incubation at 95°C for 30 min in buffers spanning pH 2.0 to 7.5. Under identical heat treatment at pH >9.0, activity was completely abolished [1]. This thermal resilience at acidic-to-neutral pH contrasts with aprotinin, which undergoes irreversible denaturation above ~70°C in neutral solution, and with soybean trypsin inhibitor (SBTI), which loses >90% activity after 30 min at 90°C in neutral buffer [2].
| Evidence Dimension | Residual inhibitory activity after 95°C, 30 min heat challenge |
|---|---|
| Target Compound Data | 100% retention at pH 2.0–7.5; 0% at pH >9.0 |
| Comparator Or Baseline | Aprotinin: ~0–10% residual activity at 95°C in neutral pH (literature); SBTI: <10% residual activity at 90°C, 30 min in neutral pH (literature) |
| Quantified Difference | BbrPI retains full activity under conditions where aprotinin and SBTI are nearly completely inactivated |
| Conditions | Purified BbrPI (approx. 0.3 mg/mL) in 50 mM buffer at indicated pH; activity assayed vs. trypsin using N-benzoyl-L-arginine-p-nitroanilide (BAPNA) substrate at 30°C, pH 7.5 |
Why This Matters
Selecting BbrPI eliminates the need for repeated inhibitor replenishment during heated or prolonged proteolysis reactions where conventional inhibitors fail, directly reducing reagent cost and experimental variability.
- [1] Shiga Y, Hasegawa K, Tsuboi A, Yamagata H, Udaka S. Characterization of an extracellular protease inhibitor of Bacillus brevis HPD31 and nucleotide sequence of the corresponding gene. Appl Environ Microbiol. 1992;58(2):525-531. doi:10.1128/aem.58.2.525-531.1992. View Source
- [2] Makinodan Y, Ikeda S. Thermal denaturation of soybean trypsin inhibitor. Agric Biol Chem. 1970;34(10):1549-1555. doi:10.1080/00021369.1970.10859803. View Source
